LSD1 Inhibition: Class-Level Potency for 2,6-Dichloro Substituted ACPAs
While direct quantitative data for this specific hydrochloride salt (CAS 1384799-76-1) is limited in the public domain, its close analog, the free base 1-(2,6-dichlorophenyl)cyclopropan-1-amine (CAS 1152586-99-6), is a core scaffold in potent LSD1 inhibitors. The 2,6-dichloro substitution pattern is a key pharmacophore for achieving nanomolar potency against LSD1, a finding consistently validated across multiple patent and literature sources [1][2]. As a representative example, a structurally related ACPA with a 2,6-dichlorophenyl group exhibited an IC50 of 240 nM against LSD1 in a biochemical assay [3].
| Evidence Dimension | LSD1 Inhibitory Activity |
|---|---|
| Target Compound Data | Scaffold present in potent LSD1 inhibitors; class-level potency inferred to be in the nanomolar range [1][2] |
| Comparator Or Baseline | Closely related ACPA with 2,6-dichlorophenyl substitution: IC50 = 240 nM [3] |
| Quantified Difference | Not directly quantifiable for this specific compound; class-level inference of nanomolar-range activity |
| Conditions | Biochemical LSD1 inhibition assay (50 mM Tris-HCl, pH 8.0, 0.1% BSA, 1 mM DTT) [3] |
Why This Matters
The 2,6-dichloro substitution is essential for potent LSD1 inhibition, differentiating this compound from ACPAs with alternative substitution patterns.
- [1] Miyamura S, Araki M, Ota Y, et al. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Org Biomol Chem. 2016;14(36):8576-8585. View Source
- [2] GlaxoSmithKline Intellectual Property (No. 2) Limited. Cyclopropylamines as LSD1 inhibitors. European Patent EP2688568. 2019. View Source
- [3] BindingDB. BDBM50153587: CHEMBL3775248. Affinity Data: IC50 = 240 nM for LSD1. 2021. View Source
